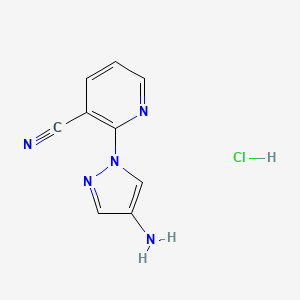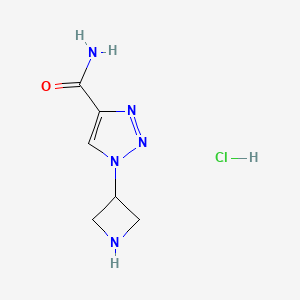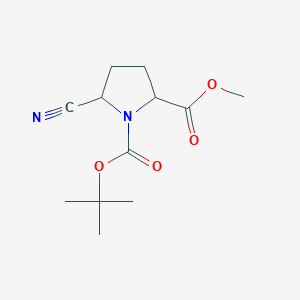
1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
“1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1822575-16-5 . It has a molecular weight of 254.29 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3 . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 254.29 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Auxiliary Applications
- Chiral Auxiliary in Peptide Synthesis : 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate, under its derivative form tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been used as a chiral auxiliary in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure compounds, showcasing its utility in creating precise molecular configurations in peptide chains (Studer, Hintermann, & Seebach, 1995).
Antimicrobial Applications
- Antimicrobial Activity : A derivative, 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, served as an initial compound in synthesizing novel pyrrolidine derivatives with significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Synthesis of Biologically Active Compounds
- Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in synthesizing compounds like omisertinib (AZD9291), was developed from a starting material including 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate. This highlights its role in the synthesis of medically significant compounds (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVGSUDWMVQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
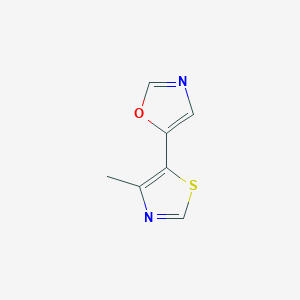

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
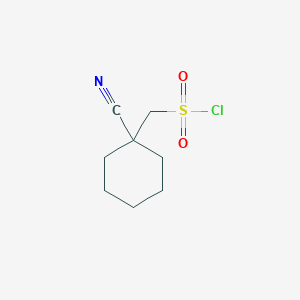
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

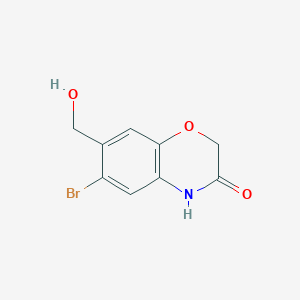
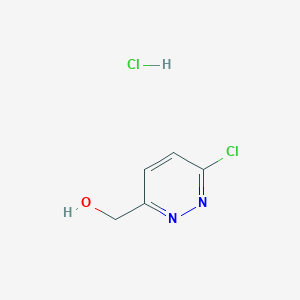

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
